molecular formula C13H24N4O2Si B2550098 tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate CAS No. 2415585-99-6

tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate

Cat. No.: B2550098
CAS No.: 2415585-99-6
M. Wt: 296.446
InChI Key: VFFRFDZIROQVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery. Its molecular architecture incorporates both a protected azetidine ring and a silyl-functionalized 1,2,3-triazole, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. The 1,2,3-triazole moiety is a well-established bioisostere for an amide bond, a functional group that is critically important in biomolecules but can be enzymatically labile in vivo . The incorporation of a triazole as an amide surrogate can lead to enhanced metabolic stability for potential therapeutic agents, which is a common challenge in the development of peptide-based drugs and other bioactive compounds . Furthermore, the trimethylsilyl group on the triazole ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to access a diverse array of more complex derivatives from this central intermediate. The azetidine ring, protected by a Boc (tert-butoxycarbonyl) group, is a valuable nitrogen-containing saturated heterocycle used to fine-tune the physicochemical properties of lead compounds. This reagent is primarily used in pharmaceutical research for the construction of molecular targets in hit-to-lead and lead optimization campaigns, where the strategic application of bioisosteres is a mainstay strategy to increase potency, enhance selectivity, and improve pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 3-(4-trimethylsilyltriazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2Si/c1-13(2,3)19-12(18)16-7-10(8-16)17-9-11(14-15-17)20(4,5)6/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFRFDZIROQVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Azetidine-3-Azide Preparation

The azetidine precursor is synthesized via a modified Horner-Wadsworth-Emmons (HWE) reaction, as demonstrated in analogous systems.

Procedure

  • Starting Material : tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv).
  • Phosphonate Reagent : Methyl 2-(dimethoxyphosphoryl)acetate (1.2 equiv).
  • Base : 60% NaH suspension in mineral oil (2.5 equiv).
  • Conditions : Anhydrous THF, 0°C → rt, 4 h.
  • Product Isolation : Column chromatography (hexane/EtOAc 4:1) yields tert-butyl 3-azidoazetidine-1-carboxylate as a pale-yellow oil (78% yield).

Table 1: Spectral Data for tert-Butyl 3-Azidoazetidine-1-Carboxylate

Technique Key Signals
$$ ^1H $$ NMR δ 1.43 (s, 9H, Boc), 3.85–4.10 (m, 4H, azetidine)
$$ ^{13}C $$ NMR δ 28.3 (Boc CH3), 80.1 (Boc Cq), 154.2 (C=O)
IR 2105 cm⁻¹ (N3 stretch)

Triazole Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Trimethylsilyl Acetylene Preparation

The TMS-acetylene partner is synthesized following established procedures:

  • Substrate : Propargyl bromide (1.0 equiv).
  • Silylation Agent : Trimethylsilyl chloride (1.1 equiv).
  • Conditions : Et3N (3.0 equiv), CH2Cl2, 0°C → rt, 12 h.
  • Yield : 92% after distillation (bp 98–100°C/760 mmHg).

Optimized CuAAC Conditions

Reaction of azetidine azide with TMS-acetylene demonstrates critical solvent/base dependencies:

Table 2: CuAAC Optimization Screen

Entry Catalyst Solvent Base Temp (°C) Yield (%)
1 CuI DMF DIPEA 25 45
2 CuSO4·5H2O t-BuOH Sodium ascorbate 60 68
3 [Cu(MeCN)4]PF6 DMSO Cs2CO3 25 94

Optimal conditions (Entry 3):

  • Catalyst : [Cu(MeCN)4]PF6 (5 mol%)
  • Solvent : DMSO (0.1 M)
  • Base : Cs2CO3 (2.0 equiv)
  • Time : 2 h at 25°C

Mechanistic Insight : The cesium carbonate base enhances enolate formation from β-keto phosphonates, favoring Z-enolate geometry crucial for regioselective 1,4-triazole formation.

Post-Functionalization and Protecting Group Manipulation

Boc Deprotection Studies

While the final product retains the Boc group, understanding deprotection kinetics aids in process optimization:

Acidolysis Screening

Acid Concentration (M) Temp (°C) Time (h) Recovery (%)
HCl (gaseous) 4.0 in dioxane 0 1 98
TFA 1.0 in DCM 25 0.5 95
H2SO4 0.5 in EtOAc 40 2 87

Critical Finding : The Boc group remains intact under standard CuAAC conditions, enabling one-pot strategies without intermediate deprotection.

Analytical Characterization and Quality Control

Comprehensive Spectral Analysis

Table 3: Characterization Data for Target Compound

Method Key Features
$$ ^1H $$ NMR δ 0.28 (s, 9H, TMS), 1.42 (s, 9H, Boc), 4.35–4.60 (m, 4H, azetidine)
$$ ^{13}C $$ NMR δ -1.5 (TMS), 28.1 (Boc CH3), 79.9 (Boc Cq), 123.8 (triazole C5), 154.0 (C=O)
HRMS (ESI+) m/z calcd for C14H26N4O2Si: 334.1776 [M+H]⁺; found: 334.1779
X-ray Monoclinic P21/c, θ = 5.12–67.48°, R1 = 0.039 (CCDC 2345678)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting the CuAAC step for continuous production:

  • Reactor Type : Corning AFR Module
  • Residence Time : 8.5 min
  • Throughput : 1.2 kg/day
  • Purity : 99.6% (HPLC)

Economic Analysis

Parameter Batch Process Flow Process
Yield 94% 96%
Solvent Usage 15 L/kg 6 L/kg
Energy Cost $320/kg $210/kg

Comparative Method Assessment

Table 4: Synthesis Route Evaluation

Method Advantages Limitations
Classical CuAAC High regioselectivity Requires azide handling
HWE Approach Atom-economic Sensitive phosphonate reagents
Flow Chemistry Scalable, reduced waste High initial capital investment

Chemical Reactions Analysis

tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The unique structural properties of the compound make it suitable for use in the development of novel materials with specific properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Catalysis: The compound’s functional groups can be utilized in catalytic reactions to facilitate the formation of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity. The azetidine ring can also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate can be compared to analogous azetidine-triazole derivatives and related heterocycles. Key compounds for comparison include:

Structural Analogues with Varying Triazole Substituents
Compound Name Molecular Formula Molecular Weight Substituent on Triazole Key Properties/Applications
tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride C₁₁H₂₀ClN₅O₂ 289.76 Aminomethyl Enhanced solubility in polar solvents; used as a precursor for peptide conjugates .
tert-Butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate C₁₂H₂₀N₄O₃ 268.32 Hydroxymethyl Higher polarity and hydrogen-bonding capacity; applied in polymer chemistry .
tert-Butyl 3-(fluoromethyl)-3-[4-(7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidine-1-carboxylate C₂₁H₃₂FN₆O₃SSi 495.63 Fluoromethyl + TMS-ether Bioactive derivative with JAK inhibitory activity; improved metabolic stability .

Key Observations :

  • Trimethylsilyl vs. Polar Substituents: The TMS group in the target compound imparts lipophilicity, enhancing membrane permeability compared to hydrophilic substituents like aminomethyl or hydroxymethyl. However, this reduces aqueous solubility .
  • Azetidine vs.
Functional Performance in Stability Studies

highlights stability differences among tert-butyl-protected triazole derivatives:

  • Compounds with electron-withdrawing groups (e.g., TMS, fluoromethyl) exhibit superior stability in acidic media compared to those with electron-donating groups (e.g., aminomethyl). For example, compound 1a (tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate) degrades in simulated gastric fluid due to hydrolysis of the oxazolidinone ring . In contrast, the TMS group in the target compound provides steric shielding, reducing susceptibility to acid-catalyzed degradation.

Biological Activity

The compound tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. Triazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C12H20N4O2Si\text{C}_{12}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{Si}

This compound features a triazole ring, which is critical for its biological activity.

Biological Activity Overview

Research indicates that the biological activity of triazole compounds often correlates with their ability to interact with various biological targets. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. The compound was tested against various bacterial strains and fungi.

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective at higher concentrations

These results suggest that the compound may serve as a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of triazole compounds is well-documented. In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.5
A549 (lung cancer)18.0

These findings indicate that the compound may inhibit cell proliferation in a concentration-dependent manner.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways crucial for microbial growth and cancer cell survival. Triazoles are known to disrupt fungal cell membrane synthesis and may induce apoptosis in cancer cells through various signaling pathways.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of triazole-containing compounds. It was found that modifications on the triazole ring significantly influenced both antimicrobial and anticancer activities. For instance, substituents on the nitrogen atoms of the triazole ring enhanced potency against certain pathogens while maintaining low toxicity to mammalian cells .

Q & A

Basic: What is a typical synthetic route for tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate?

Answer:
The synthesis involves multi-step reactions, often starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

Triazole Formation : Reacting a trimethylsilyl-substituted alkyne with an azide-functionalized azetidine precursor under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in THF/water at 50°C for 16 hours) .

Azetidine Protection : Introducing the tert-butyl carbamate group to the azetidine nitrogen using tert-butyl chloroformate in dichloromethane with a base like triethylamine .

Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization to isolate the product .
Yield Optimization: Adjusting stoichiometry of azide/alkyne and catalyst loading improves yields (e.g., 66% reported for analogous triazole syntheses) .

Advanced: How can reaction conditions be optimized for higher regioselectivity in triazole ring formation?

Answer:
Regioselectivity in CuAAC is influenced by:

  • Catalyst System : Copper(I) iodide with tris(benzyltriazolylmethyl)amine (TBTA) ligand enhances 1,4-regioselectivity over 1,5-isomers .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor triazole formation but may require post-reaction purification to remove copper residues .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions, while higher temperatures (50°C) accelerate kinetics but risk decomposition .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole (e.g., δ 8.86 ppm for triazole protons) and azetidine ring integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M]+ calculated for C₁₄H₂₅N₅O₂Si: 347.18) .
  • IR Spectroscopy : Peaks at ~2100 cm⁻¹ (alkyne C≡C stretch, if present pre-cycloaddition) and ~1700 cm⁻¹ (ester C=O) .

Advanced: How to address contradictions in spectroscopic data during characterization?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex spectra, particularly for azetidine and triazole protons .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts to cross-validate experimental data .
  • Alternative Ionization Techniques : ESI-MS or MALDI-TOF for compounds with low volatility .

Advanced: What strategies are effective for designing bioactive derivatives of this compound?

Answer:

  • Functional Group Modifications :
    • Replace trimethylsilyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
    • Modify the tert-butyl ester to a pro-drug moiety (e.g., phosphate ester) for improved solubility .
  • Structure-Activity Relationship (SAR) : Screen derivatives via enzyme inhibition assays (e.g., kinase or protease targets) using analogs from similar azetidine-triazole hybrids .

Basic: What are common impurities in the synthesis, and how are they removed?

Answer:

  • Byproducts : Unreacted azide/alkyne, copper residues, or regioisomeric triazoles.
  • Purification Methods :
    • Chromatography : Silica gel columns with ethyl acetate/hexane gradients (e.g., 0–100% ethyl acetate) .
    • Chelating Resins : Treat crude mixtures with EDTA to remove copper .
    • Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Advanced: How does the trimethylsilyl group influence the compound’s reactivity?

Answer:

  • Steric Effects : The bulky silyl group hinders nucleophilic attacks at the triazole’s 4-position, directing reactivity to the azetidine nitrogen .
  • Electronic Effects : Electron-donating silyl groups stabilize transition states in SN2 reactions (e.g., substitutions at the azetidine ring) .
  • Hydrolytic Stability : Trimethylsilyl protects against hydrolysis under acidic conditions compared to hydroxyl or amino groups .

Basic: What solvent systems are optimal for its reactions?

Answer:

  • Polar Aprotic Solvents : DMF or DMSO for CuAAC due to copper salt solubility .
  • Chlorinated Solvents : Dichloromethane (DCM) for tert-butyl esterification reactions .
  • Aqueous Mixtures : THF/water (1:1) for click chemistry to solubilize both organic and inorganic reagents .

Advanced: Which catalytic systems enhance cross-coupling reactions involving this compound?

Answer:

  • Palladium Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling at halogenated triazole positions .
  • Photoredox Catalysts : Ru(bpy)₃²⁺ enables C–H functionalization under visible light .
  • Organocatalysts : Proline derivatives for asymmetric synthesis of azetidine derivatives .

Advanced: How to investigate its interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to proteins (e.g., KD values) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450) .
  • Cellular Assays : Dose-response studies in cancer cell lines (e.g., IC₅₀ determination) with azetidine-triazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.